N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as GSK2193874, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a crucial role in the unfolded protein response (UPR) pathway.
Mecanismo De Acción
N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide selectively inhibits PERK, which is a key regulator of the UPR pathway. PERK is activated in response to ER stress and phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to the attenuation of protein synthesis and the activation of downstream signaling pathways. This compound inhibits PERK-mediated eIF2α phosphorylation and thereby attenuates the UPR pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits tumor growth and induces apoptosis by activating the caspase pathway. In neurodegenerative disorders, this compound protects neurons against ER stress-induced cell death by reducing the accumulation of misfolded proteins. In metabolic diseases, this compound improves glucose homeostasis and insulin sensitivity by reducing ER stress and inflammation in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a selective inhibitor of PERK and does not inhibit other kinases. It is also relatively stable and can be used in cell culture and animal studies. However, this compound has some limitations. It is not effective in all cancer cell lines and may have off-target effects in some systems. It also has limited solubility in water, which can be a challenge for some experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the identification of biomarkers for this compound response may help to identify patients who are most likely to benefit from treatment. Finally, the development of combination therapies with this compound and other agents may improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. It selectively inhibits PERK and has been shown to have potential applications in cancer, neurodegenerative disorders, and metabolic diseases. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on this compound, which may lead to the development of more effective and targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves several steps, including the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with isonicotinic acid to form the final product. The synthesis is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compound has been shown to protect neurons against ER stress-induced cell death. In metabolic diseases, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-14-1-3-15(4-2-14)24-10-8-21-18(22)13-5-7-20-17(11-13)25-16-6-9-23-12-16/h1-5,7,11,16H,6,8-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRXPWGBXNVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.